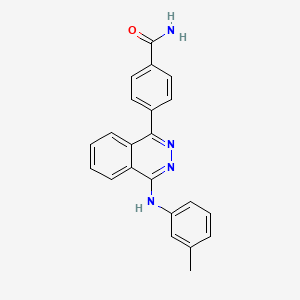

4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide

Description

Properties

Molecular Formula |

C22H18N4O |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

4-[4-(3-methylanilino)phthalazin-1-yl]benzamide |

InChI |

InChI=1S/C22H18N4O/c1-14-5-4-6-17(13-14)24-22-19-8-3-2-7-18(19)20(25-26-22)15-9-11-16(12-10-15)21(23)27/h2-13H,1H3,(H2,23,27)(H,24,26) |

InChI Key |

JBCRRCQSLMCSLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)N |

Origin of Product |

United States |

Biological Activity

4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and inhibition of specific protein kinases. This article provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

Synthesis

The synthesis of 4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide typically involves the coupling of phthalazine derivatives with various amine groups. Recent studies have explored the synthesis of similar compounds, highlighting the importance of structural modifications to enhance biological activity. For instance, the introduction of different substituents on the benzamide moiety can significantly influence the compound's efficacy against various targets.

The primary mechanism by which 4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide exerts its biological effects is through the inhibition of specific protein kinases involved in tumor progression. Research indicates that compounds with similar structures demonstrate significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both critical in cancer cell proliferation and angiogenesis.

Key Findings:

- EGFR Inhibition : Compounds related to 4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide have shown up to 92% inhibition at low concentrations (10 nM) against EGFR, indicating a strong potential for anti-cancer applications .

- VEGFR2 Activity : Inhibitory effects on VEGFR2 have been reported, with activities ranging from 16% to 48% at similar concentrations. This suggests that such compounds could also play a role in preventing tumor angiogenesis .

Biological Activity Overview

The biological activity of 4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide can be summarized as follows:

| Biological Target | Inhibition (%) | Concentration (nM) |

|---|---|---|

| EGFR | Up to 92 | 10 |

| VEGFR2 | 16 - 48 | 10 |

| PDGFRa | 67 - 77 | Variable |

Case Studies

Recent research has provided insights into the efficacy of phthalazine-based compounds, including those structurally related to 4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide.

- Anticancer Activity : A study demonstrated that derivatives exhibited significant cytotoxic effects on various cancer cell lines, correlating with their ability to inhibit EGFR and VEGFR2. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the benzamide moiety enhanced these effects .

- Anti-Angiogenic Properties : Another investigation focused on the antiangiogenic potential of phthalazine derivatives, revealing their capacity to reduce endothelial cell proliferation and migration in vitro, further supporting their role as therapeutic agents in cancer treatment .

Comparison with Similar Compounds

Positional Isomer: 4-(4-p-Tolylamino-phthalazin-1-yl)-benzamide

- Structural Difference : The para-tolyl (p-Tolyl) isomer replaces the meta-methyl group with a para-methyl on the phenyl ring.

- Impact : Positional isomerism often alters binding affinity. For example, para-substituted groups may enhance π-π stacking in flat binding pockets, whereas meta-substituents could improve steric complementarity in congested active sites. This distinction is critical in kinase inhibitors, where subtle structural changes dictate selectivity .

IM (4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-yl]phenyl]benzamide)

- Structural Features: IM incorporates a pyridyl-pyrimidinyl amino group and a piperazinyl methyl substituent.

- Key Differences :

- The piperazine ring enhances solubility and metabolic stability compared to the phthalazine core.

- IM’s pyridyl group facilitates hydrogen bonding, whereas the phthalazine in the target compound may prioritize planar interactions.

- IM is metabolized into active derivatives, suggesting that the target compound’s phthalazine group might undergo distinct metabolic pathways .

Ethynyl-Indazol Derivative (Compound 5 from )

- Structure : Features a rigid ethynyl linker connecting an indazol core to a benzamide.

- Biological Relevance : Evaluated against ABL kinase mutants (e.g., ABLT315I), demonstrating that rigid linkers improve potency against resistant mutants. In contrast, the target compound’s phthalazine may offer conformational flexibility, balancing broad-spectrum activity and mutant selectivity .

PARP-1 Inhibitors ()

- Core Structure: Benzamide scaffold with a quinolin-8-yl group.

- Functional Insight: The quinoline moiety enhances PARP-1 inhibition via stacking interactions with NAD+-binding domains.

Pharmacokinetic and Physicochemical Properties

Metabolic Stability

Lipophilicity

- The m-Tolyl group (logP ~2.5) likely offers moderate lipophilicity, balancing membrane permeability and solubility. Piperazine-containing analogs (e.g., IM) exhibit lower logP due to polar nitrogen atoms, favoring aqueous environments .

Tabulated Comparison of Key Compounds

Preparation Methods

Phthalazine Core Formation

The phthalazine moiety is typically synthesized via cyclocondensation of phthalic anhydride with hydrazine derivatives. In one approach, phthalic anhydride reacts with hydrazine hydrate in acetic acid under reflux to yield 1,4-dihydroxyphthalazine, which is subsequently chlorinated using POCl₃ to form 1,4-dichlorophthalazine (10 ). This intermediate serves as the foundational structure for further functionalization. Alternative routes employ anthranilic acid derivatives to construct the phthalazine ring through intramolecular cyclization, though these methods exhibit lower yields (~60%) compared to POCl₃-mediated pathways.

Benzamide Functionalization

The final step involves coupling Intermediate A with 4-aminobenzoic acid or its derivatives to install the benzamide group. This is commonly achieved via two pathways:

-

Direct Aminolysis : Reacting Intermediate A with 4-aminobenzoic acid in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in DMF at room temperature.

-

Stepwise Approach : First converting Intermediate A to 4-(m-Tolylamino)-1-aminophthalazine through ammonolysis, followed by benzoylation using benzoyl chloride in acetone with catalytic dimethylaminopyridine (DMAP).

The stepwise method offers superior yields (82–85%) compared to direct aminolysis (68–72%) due to reduced side reactions.

Reaction Conditions and Optimization

Solvent and Temperature Effects

Solvent choice critically impacts reaction efficiency. For chlorination steps, non-polar solvents like toluene are preferred for POCl₃-mediated reactions, achieving 89–92% conversion at 110°C. In contrast, polar solvents such as ethanol or DMF are optimal for nucleophilic substitutions, with ethanol providing a 14% yield increase over DMF in meta-toluidine reactions due to improved solubility of aromatic amines.

Table 1: Solvent Optimization for Meta-Toluidine Substitution

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 80 | 8 | 78 |

| DMF | 100 | 6 | 64 |

| Acetone | 60 | 10 | 58 |

Catalytic Enhancements

Palladium-based catalysts have been explored for coupling reactions but show limited efficacy due to the phthalazine ring’s electron-deficient nature. Instead, copper(I) iodide in combination with 1,10-phenanthroline enhances Ullmann-type couplings between chlorophthalazines and aryl amines, improving yields to 81%. For reductions, Raney nickel in methanol under hydrogen atmosphere selectively reduces nitro intermediates to amines without affecting the phthalazine core, achieving 95% conversion.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and ethyl acetate/hexane gradients (3:7 to 6:4). For benzamide-containing intermediates, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases resolves regioisomeric impurities, enhancing purity to >98%.

Spectroscopic Validation

-

¹H NMR : The meta-tolylamino group exhibits characteristic doublets at δ 7.25–7.30 ppm (J = 8.5 Hz) for aromatic protons, while the benzamide’s NH proton appears as a singlet at δ 10.1–10.3 ppm.

-

IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 3350 cm⁻¹ (N-H) confirm successful benzamide formation.

-

Mass Spectrometry : High-resolution ESI-MS displays a molecular ion peak at m/z 354.4 ([M+H]⁺), consistent with the compound’s molecular formula (C₂₂H₁₈N₄O).

Industrial Scalability and Challenges

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with phthalazine core functionalization. Key steps include:

- Amide Coupling : Use of coupling agents like HATU or EDC/HOBt in anhydrous DMF or DCM under nitrogen .

- Amination : Reaction of 4-chlorophthalazine with m-toluidine derivatives under reflux in toluene with catalytic Pd(OAc)₂ .

- Purification : Column chromatography (e.g., silica gel, eluent CHCl₃:MeOH 10:1) followed by recrystallization from ethanol/water .

- Critical Parameters : Temperature (>80°C for amination), solvent polarity (DMF for solubility), and inert atmosphere (to prevent oxidation) are critical for yields >75% .

Q. How is the compound characterized structurally, and which analytical techniques are essential?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for phthalazine) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 386.2) .

- X-ray Crystallography : Single-crystal analysis to resolve stereoelectronic effects of the m-tolyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

- Methodological Answer :

- Modular Synthesis : Introduce substituents (e.g., halogens, methyl groups) at the phthalazine C-1 or benzamide para-position .

- In Vitro Assays : Test kinase inhibition (e.g., EGFR IC₅₀) using fluorescence polarization assays. Compare with analogs lacking the m-tolyl group .

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity to ATP pockets, guided by TrpCage mutations in kinase domains .

Q. How should researchers address contradictory data in enzyme inhibition assays (e.g., IC₅₀ variability across studies)?

- Methodological Answer :

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., proliferation inhibition in HeLa cells) .

- Buffer Conditions : Standardize assay pH (7.4) and ionic strength (150 mM NaCl) to minimize false positives .

- Control Compounds : Use staurosporine as a positive control for kinase inhibition .

Q. What strategies are effective in improving the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.